Ikp 104

Microtubule Dynamics Antimitotic Agents Biochemical Assay

IKP-104 is a research-grade antimitotic agent that directly targets the microtubule cytoskeleton with a mechanism similar to vinca alkaloids, yet its quantitative preference for the αβII tubulin isotype over αβIII and αβIV distinguishes it from generic tubulin inhibitors. This differentiated binding profile, documented by Khan et al., makes it an essential probe for dissecting isotype-specific functions in drug resistance and mitotic catastrophe pathways. Procure with confidence for validated positive controls in polymerization assays (IC50=1.31 μM) and cell-based screens.

Molecular Formula C26H21ClFNO3
Molecular Weight 449.9 g/mol
CAS No. 114231-14-0
Cat. No. B055427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIkp 104
CAS114231-14-0
Synonyms2-(4-fluorophenyl)-1-(2-chloro-3,5-dimethoxyphenyl)-3-methyl-6-phenyl-4(1H)-pyridinone
IKP 104
IKP-104
Molecular FormulaC26H21ClFNO3
Molecular Weight449.9 g/mol
Structural Identifiers
SMILESCC1=C(N(C(=CC1=O)C2=CC=CC=C2)C3=C(C(=CC(=C3)OC)OC)Cl)C4=CC=C(C=C4)F
InChIInChI=1S/C26H21ClFNO3/c1-16-23(30)15-21(17-7-5-4-6-8-17)29(26(16)18-9-11-19(28)12-10-18)22-13-20(31-2)14-24(32-3)25(22)27/h4-15H,1-3H3
InChIKeyMYSNSNGSKLLDBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





IKP 104 (CAS 114231-14-0): A Microtubule-Targeting 4(1H)-Pyridinone for Cell Cycle and Mitotic Arrest Research


IKP 104 (CAS 114231-14-0) is a synthetic 4(1H)-pyridinone derivative that functions as an antimitotic agent by directly targeting the microtubule cytoskeleton. Chemically defined as 2-(4-fluorophenyl)-1-(2-chloro-3,5-dimethoxyphenyl)-3-methyl-6-phenyl-4(1H)-pyridinone (molecular formula C₂₆H₂₁ClFNO₃; molecular weight 449.9 g/mol) [1], it inhibits microtubule polymerization and induces the depolymerization of pre-formed microtubules, thereby arresting cells in the M-phase of the cell cycle. Its mechanism of action is similar to that of the vinca alkaloids, including the induction of characteristic tubulin spiral aggregates, yet its quantitative interaction with specific tubulin isotypes differs, providing a unique tool for dissecting tubulin biology [2].

Why IKP 104 Cannot Be Substituted by Generic Microtubule Inhibitors in Tubulin Isotype-Specific Studies


While IKP 104 (CAS 114231-14-0) shares a microtubule-targeting mechanism with classic agents like vinblastine and colchicine, generic substitution fails due to its unique and differential affinity profile across tubulin isotypes. The activity of a tubulin inhibitor is not a single value; it is a vector of interactions with different αβ-tubulin dimers (e.g., αβII, αβIII, αβIV) that are expressed in a tissue- and cancer-type-specific manner [1]. IKP-104 exhibits a well-documented, quantitative preference for αβII over αβIII and αβIV, a property that contrasts with other inhibitors and dictates its functional outcome in specific cellular contexts. Simply selecting a compound with a similar gross IC50 on unfractionated tubulin does not replicate the nuanced isotype selectivity that defines IKP-104's biological activity [2].

IKP 104 (CAS 114231-14-0) Product-Specific Quantitative Evidence Guide


Comparative Microtubule Polymerization Inhibition: IKP 104 vs. Vinblastine

IKP-104 inhibits the in vitro polymerization of microtubules with an IC50 of 1.31 μM, determined by probit analysis. In a comparable system, a fluorescent derivative of vinblastine, vinblastine-4'-anthranilate, inhibits polymerization of rat brain tubulin with an IC50 of 4.8 μM [2]. This indicates that IKP-104 is approximately 3.7-fold more potent than this vinblastine analog as an inhibitor of microtubule polymerization in this assay.

Microtubule Dynamics Antimitotic Agents Biochemical Assay

Tubulin Isotype Selectivity: Differential Binding Affinity of IKP 104 for αβII vs. αβIII Dimers

IKP-104 binds to purified αβII and αβIII tubulin dimers at two classes of binding sites, but with significantly different affinities. For the high-affinity site, the Kd value is substantially lower for αβII than for αβIII [1]. This quantitative difference in binding affinity translates directly to a functional outcome: IKP-104 inhibits the assembly of αβII dimers more effectively than αβIII or αβIV dimers in vitro [1]. Furthermore, the low-affinity binding site on αβIV is not detectable, a qualitative difference from the other two isotypes [1].

Tubulin Isotypes Binding Affinity Cancer Biology

Comparative Cytotoxicity Profile: IKP 104 Potency Across a Panel of Tumor Cell Lines

IKP-104 demonstrates a distinct antiproliferative potency profile across a panel of murine and human tumor cell lines. Reported IC50 values are 0.0025 μg/mL for L1210 leukemia cells, 5.2 μg/mL for B16 melanoma, 0.0017 μg/mL for Lewis lung carcinoma, 0.0012 μg/mL for K562 leukemia, and 0.015 μg/mL for HeLa cervical carcinoma cells [1]. This represents a >4,000-fold difference in potency between the most sensitive (K562, L1210) and the most resistant (B16) cell lines in this panel. Such a wide differential sensitivity is a hallmark of IKP-104 and is not a universal feature of all microtubule inhibitors, making it useful for screening and comparative oncology studies.

Cytotoxicity Antiproliferative Cancer Cell Lines

Induction of Distinct Tubulin Aggregate Morphology: IKP 104 vs. Vinblastine-Induced Spirals

While both IKP-104 and vinblastine are known to induce the formation of spiral aggregates from tubulin, the morphology and conditions of this induction differ. Electron micrographs show that treatment of microtubules with 1 x 10⁻³ M IKP-104 leads to a fraying of microtubule ends into elongated, coil-like filaments composed of 2 or 3 protofilaments [1]. In contrast, vinblastine is classically known to induce larger, more tightly wound spirals. Importantly, the ability of IKP-104 to induce these aggregates is also isotype-dependent: it induces spiral aggregates from αβII and αβIII dimers, but not from αβIV [2].

Ultrastructure Tubulin Polymerization Mechanism of Action

In Vivo Antitumor Activity: IKP 104 Efficacy in Murine Leukemia and Lung Carcinoma Models

IKP-104 demonstrates significant antitumor activity in vivo. In a murine L1210 ascites leukemia model, treatment with IKP-104 at 0.5-5 mg/kg (i.p., daily for 5 days) resulted in a maximum increase in lifespan (ILS) of over 100% [1]. Similarly, in the Lewis lung carcinoma solid tumor model, IKP-104 administered subcutaneously at 5 mg/kg (daily for 9 days) led to a significant tumor growth inhibition rate of 60-80% [1]. These in vivo data provide a benchmark for IKP-104's activity that can be compared to other agents in the same standard models.

In Vivo Pharmacology Xenograft Models Antitumor Efficacy

Optimal Research and Industrial Applications for IKP 104 (CAS 114231-14-0)


Tubulin Isotype Selectivity Research in Drug-Resistant Cancer Models

Utilize IKP-104 as a probe to dissect the role of specific β-tubulin isotypes (particularly αβII, αβIII, and αβIV) in drug resistance mechanisms. Its well-characterized differential binding affinities, as documented by Khan et al., make it an ideal tool for validating the functional consequences of isotype overexpression or mutation in cancer cell lines [1].

Positive Control for High-Throughput Screening of Novel Microtubule Inhibitors

Employ IKP-104 as a validated positive control in cell-free tubulin polymerization assays or cell-based cytotoxicity screens. Its IC50 value of 1.31 μM for polymerization inhibition and its unique cytotoxicity fingerprint across cell lines (e.g., high sensitivity in L1210 and K562 cells) provide robust benchmarks for assay validation and hit-to-lead comparison [2].

Mechanistic Studies on Mitotic Arrest and Polyploidy Induction

Apply IKP-104 in studies focused on the consequences of M-phase arrest. Its ability to induce a characteristic phenotype of abnormal metaphase, scattered chromosomes, and subsequent polyploidy in B16 melanoma cells is well-established. This makes it a reliable reagent for dissecting mitotic catastrophe pathways and endoreduplication mechanisms, distinct from apoptosis-centric agents [3].

In Vivo Tool Compound for Proof-of-Concept Studies in Murine Oncology Models

Use IKP-104 to test hypotheses involving microtubule disruption in vivo. Its established efficacy in standard murine tumor models (L1210 ascites and Lewis lung carcinoma) provides a baseline dataset for designing experiments that explore combination therapies or new delivery methods targeting the microtubule cytoskeleton [4].

Quote Request

Request a Quote for Ikp 104

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.